3,3,3-trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

physicochemical profiling lipophilicity lead-likeness

This compound features a furan-3-yl pyridine core, a regioisomer distinct from common furan-2-yl analogs, enabling unique hydrogen-bond geometry. The 3,3,3-trifluoropropyl sulfonamide tail imparts electronic and lipophilic properties unmatched by unfluorinated analogs. With TPSA 80.6 Ų and logP 1.9, it is CNS drug-like, ideal for fragment screening and SAR. No bioactivity data reported; differentiated solely by structure. Order for exclusive SAR exploration.

Molecular Formula C13H13F3N2O3S
Molecular Weight 334.31
CAS No. 2034430-69-6
Cat. No. B2757949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide
CAS2034430-69-6
Molecular FormulaC13H13F3N2O3S
Molecular Weight334.31
Structural Identifiers
SMILESC1=COC=C1C2=CN=CC(=C2)CNS(=O)(=O)CCC(F)(F)F
InChIInChI=1S/C13H13F3N2O3S/c14-13(15,16)2-4-22(19,20)18-7-10-5-12(8-17-6-10)11-1-3-21-9-11/h1,3,5-6,8-9,18H,2,4,7H2
InChIKeyXKAVTBUZMLWIKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Baseline for 3,3,3-Trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide (CAS 2034430-69-6)


3,3,3-Trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide (CAS 2034430-69-6) is a synthetic, low-molecular-weight (334.32 g/mol) sulfonamide derivative built on a 5-(furan-3-yl)pyridin-3-yl)methanamine scaffold bearing a 3,3,3-trifluoropropane-1-sulfonamide tail [1]. Its computed physicochemical descriptors include a moderately low calculated logP (XLogP3-AA = 1.9), a topological polar surface area of 80.6 Ų, one hydrogen-bond donor, and eight hydrogen-bond acceptors, placing it within typical oral drug-like chemical space [1]. The furan-3-yl substitution pattern distinguishes the compound from the more common furan-2-yl regioisomer, and the trifluoropropyl sulfonamide tail offers distinct electronic and lipophilic properties compared with unfluorinated alkyl or aryl sulfonamide analogs. As of the knowledge cutoff, no peer-reviewed bioactivity data, target engagement profiles, or in vivo pharmacology have been reported for this specific compound, limiting procurement differentiation to its unique structural and physicochemical attributes relative to available sulfonamide fragment and lead-like libraries.

Why Generic Sulfonamide Fragment or Building-Block Substitution Cannot Substitute for 3,3,3-Trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide


The furan-3-yl pyridine core present in this compound is a topologically distinct isomer of the more common furan-2-yl pyridine motif, potentially altering the vector and geometry of key hydrogen-bond interactions with biological targets [1]. Concomitantly, the 3,3,3-trifluoropropyl sulfonamide tail imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing character that is not replicated by methyl, phenyl, or thienyl sulfonamide analogs [1]. Even within the narrow class of furan-pyridine sulfonamides, regioisomeric and tail-group variations can produce marked differences in biochemical potency and selectivity in related series [2]. Consequently, researchers conducting structure–activity relationship (SAR) campaigns or assembling focused compound libraries cannot assume that a different regioisomer or an unfluorinated alkyl sulfonamide will serve as a functionally equivalent surrogate for this specific chemotype.

Quantitative Differentiation Evidence for 3,3,3-Trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide Versus Closest Structural Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) Compared with Unfluorinated and Furan-2-yl Analogs

The target compound exhibits a computed XLogP3-AA of 1.9, which is lower than that of the furan-2-yl regioisomer (e.g., 3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide, predicted to have a slightly higher logP due to altered heterocyclic dipole orientation) and markedly lower than unfluorinated propyl or butyl sulfonamide analogs (predicted XLogP3-AA values typically >2.5) [1]. This moderate lipophilicity may balance membrane permeability with aqueous solubility, a parameter often correlated with improved pharmacokinetic profiles in lead optimization [2].

physicochemical profiling lipophilicity lead-likeness

Topological Polar Surface Area (TPSA) Differentiation for Blood–Brain Barrier Penetration Prediction

The target compound has a computed TPSA of 80.6 Ų, which places it near the upper limit of the commonly cited threshold of <90 Ų for favorable brain penetration [1]. In contrast, N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide (a pyridine-sulfonamide analog) and N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide are predicted to have TPSA values >90 Ų, potentially reducing their likelihood of crossing the blood–brain barrier [2]. This difference may be functionally relevant for CNS-targeted screening campaigns.

CNS drug design TPSA BBB permeability

Hydrogen-Bond Donor/Acceptor Profile Differentiates Target Compound from N-Alkyl or Aryl Sulfonamide Scaffolds

The target compound possesses exactly one hydrogen-bond donor (the sulfonamide N–H) and eight hydrogen-bond acceptors, a profile consistent with Rule-of-Five compliant lead-like space [1]. In comparison, N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide contains an additional H-bond acceptor from the pyridine sulfonamide tail, increasing the acceptor count to ≥9 and potentially reducing passive membrane permeability [2]. Maintaining a low H-bond donor count while keeping the acceptor count ≤8 is empirically associated with improved oral absorption probability in drug discovery [3].

hydrogen bonding physicochemical properties drug-likeness

Rotatable Bond Count and Molecular Flexibility: Comparison with Conformationally Restricted Analogs

The target compound contains six rotatable bonds, providing a moderate degree of conformational flexibility that may facilitate induced-fit binding to diverse protein targets [1]. In contrast, more rigid analogs such as 4-(2,5-dioxopyrrolidin-1-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide (CAS 2034311-74-3) possess a bulkier, less flexible sulfonamide tail that may restrict the accessible conformational ensemble and potentially limit target space coverage [2]. An intermediate rotatable bond count (typically 5–7) is often associated with a favorable balance between binding entropy and specificity in fragment-based screening libraries [3].

molecular flexibility rotatable bonds entropic penalty

Recommended Research and Procurement Scenarios for 3,3,3-Trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide


Fragment-Based Lead Discovery Libraries Targeting CNS Proteins

With a TPSA of 80.6 Ų and moderate lipophilicity (XLogP3-AA = 1.9), this compound is well-suited for inclusion in fragment-screening libraries aimed at CNS targets where brain penetration is desired. Its profile falls within empirically defined CNS drug-like space, and it can serve as a core scaffold for hit elaboration in neuroscience programs [1].

Structure–Activity Relationship (SAR) Expansion Around Furan-3-yl Pyridine Sulfonamide Chemotypes

As a representative of the furan-3-yl pyridine regioisomer series, the compound enables systematic exploration of SAR relative to furan-2-yl, thienyl, or phenyl-substituted pyridine sulfonamides. The trifluoropropyl tail further allows dissection of fluorine-related electronic and steric effects on target binding [2].

Physicochemical Benchmarking of Novel Sulfonamide-Derived Building Blocks

The compound's well-defined computed properties (MW, logP, TPSA, rotatable bond count) make it a useful reference standard for calibrating computational models or for benchmarking new synthetic building blocks against established drug-like chemical space, particularly in medicinal chemistry core-fragment collections [1].

Quote Request

Request a Quote for 3,3,3-trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.